molecular formula C11H10ClN3O B1498022 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide CAS No. 916791-22-5

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B1498022
CAS No.: 916791-22-5
M. Wt: 235.67 g/mol
InChI Key: AJZZOSSEFFZAMT-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service registry number 916791-22-5, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name accurately reflects the compound's structural hierarchy, beginning with the benzamide core and incorporating the substitution pattern that defines its chemical identity.

The systematic name emphasizes the para-positioned chloromethyl group attached to the benzene ring, which serves as the primary aromatic framework of the molecule. The amide linkage connects this benzene derivative to the pyrazole heterocycle, specifically targeting the 4-position of the 1H-pyrazol ring system. This naming convention ensures unambiguous identification of the compound across scientific literature and chemical databases, facilitating accurate communication among researchers and regulatory agencies.

The Chemical Abstracts Service registry provides additional naming variations, including alternative systematic names such as "Benzamide, 4-(chloromethyl)-N-1H-pyrazol-4-yl-" which reflects the hierarchical naming approach favored by Chemical Abstracts Service indexing systems. These naming conventions collectively establish a comprehensive identification framework that enables precise reference to this specific molecular structure in scientific contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound encompasses several key structural elements that determine its three-dimensional architecture and conformational flexibility. The benzamide core adopts a planar configuration typical of aromatic amide systems, with the carbonyl group positioned to facilitate potential hydrogen bonding interactions through the amide nitrogen. The chloromethyl substituent introduces rotational freedom around the carbon-carbon bond connecting it to the benzene ring, creating opportunities for conformational diversity that may influence molecular recognition events.

The pyrazole ring system contributes additional geometric complexity through its five-membered heterocyclic structure containing two nitrogen atoms. The 1H-pyrazol-4-yl moiety can adopt multiple tautomeric forms, with the hydrogen atom potentially migrating between the two nitrogen positions within the ring. This tautomerization capability adds another dimension to the conformational landscape of the molecule, potentially affecting its binding properties and biological activity profiles.

The amide linkage between the benzene and pyrazole moieties introduces restricted rotation due to partial double bond character resulting from resonance delocalization. This restriction influences the relative orientation of the two aromatic systems and may favor specific conformational arrangements that optimize intramolecular interactions or minimize steric clashes. The overall molecular geometry thus represents a balance between conformational flexibility in the chloromethyl side chain and conformational constraints imposed by the aromatic amide framework.

Spectroscopic Characterization Through Infrared, Nuclear Magnetic Resonance, and Ultraviolet-Visible Techniques

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering information about the connectivity and environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the aromatic protons of both the benzene and pyrazole rings, along with the distinctive chloromethyl protons and the amide hydrogen.

Infrared spectroscopy provides complementary structural information through vibrational analysis of characteristic functional groups present in the molecule. The carbonyl stretch of the amide functionality represents a particularly diagnostic feature, typically appearing in the region of 1650-1680 wavenumbers depending on the specific hydrogen bonding environment and molecular conformation. Additional characteristic absorptions would include carbon-hydrogen stretching modes from the aromatic rings and the chloromethyl group, as well as nitrogen-hydrogen stretching from the pyrazole and amide functionalities.

Ultraviolet-visible spectroscopy offers insights into the electronic structure and conjugation patterns within the molecule. The benzamide chromophore typically exhibits absorption maxima in the ultraviolet region, with specific wavelengths depending on the substitution pattern and electronic effects of the chloromethyl and pyrazole substituents. These spectroscopic techniques collectively provide a comprehensive characterization framework that enables confirmation of molecular structure and monitoring of chemical transformations or degradation processes.

Crystallographic Structure Determination and Solid-State Packing Arrangements

X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional structure of this compound in the solid state. While specific crystallographic data for this compound is not extensively documented in the available literature, the general principles of benzamide and pyrazole crystal packing provide insights into expected structural features. The molecule likely adopts extended conformations in the crystalline state that optimize intermolecular interactions while minimizing steric conflicts between neighboring molecules.

The presence of multiple hydrogen bonding donors and acceptors within the structure suggests the formation of extended hydrogen bonding networks in the solid state. The amide functionality can participate in both donor and acceptor interactions, while the pyrazole nitrogen atoms provide additional hydrogen bonding sites that may direct specific packing arrangements. The chloromethyl group introduces both steric bulk and potential halogen bonding interactions that could influence crystal packing patterns and stability.

Solid-state packing arrangements would be expected to reflect a balance between maximizing favorable intermolecular interactions and accommodating the specific geometric requirements of the constituent functional groups. The planar aromatic systems likely engage in π-π stacking interactions, while the three-dimensional arrangement of hydrogen bonding groups determines the overall crystal lattice structure. Understanding these packing arrangements provides valuable insights into the physical properties and stability characteristics of the compound in various formulation contexts.

Computational Chemistry Analysis Including Density Functional Theory Calculations and Molecular Orbital Characterization

Computational chemistry approaches provide powerful tools for understanding the electronic structure and molecular properties of this compound at the quantum mechanical level. Density Functional Theory calculations offer detailed insights into the electron distribution, orbital energies, and geometric preferences of the molecule in both gas phase and solvated environments. These calculations can predict optimal molecular conformations and provide quantitative estimates of conformational energy barriers that govern molecular flexibility.

Molecular orbital analysis reveals the electronic structure underlying the chemical behavior of the compound, including the distribution of electron density across the aromatic systems and the nature of frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics determine the compound's electronic reactivity and potential for participation in various chemical transformations. The computational results provide quantitative predictions of molecular properties that complement experimental characterization data.

Advanced computational methods can also predict spectroscopic properties, including vibrational frequencies for infrared spectroscopy and electronic transition energies for ultraviolet-visible spectroscopy. These theoretical predictions serve as valuable guides for experimental interpretation and can identify subtle structural features that may not be immediately apparent from experimental data alone. The integration of computational and experimental approaches thus provides a comprehensive understanding of the molecular structure and properties of this compound.

Properties

IUPAC Name

4-(chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-5-8-1-3-9(4-2-8)11(16)15-10-6-13-14-7-10/h1-4,6-7H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZZOSSEFFZAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656152
Record name 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-22-5
Record name 4-(Chloromethyl)-N-1H-pyrazol-4-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pyrazole Derivative

A common approach starts with the alkylation of the pyrazole ring at the nitrogen or carbon position using a benzyl or chloromethyl bromide derivative. For example, pyrazole (compound 24 in the referenced study) was alkylated with methyl 3-(bromomethyl)benzoate to yield an intermediate ester (compound 28), which is a precursor for further transformations.

Step Reagents/Conditions Outcome Yield (%)
Alkylation Pyrazole + methyl 3-(bromomethyl)benzoate, base Formation of alkylated pyrazole ester (28) High (not specified)

This alkylation is typically conducted under basic conditions to promote nucleophilic substitution, favoring the attachment of the benzyl or chloromethyl group to the pyrazole nitrogen.

Conversion of Ester to Amide

The ester intermediate is then converted to the corresponding amide by treatment with methylamine or ammonia in methanol. This step is crucial for introducing the amide linkage between the pyrazole and benzoyl moieties.

Step Reagents/Conditions Outcome Yield (%)
Amidation Methylamine or methanolic ammonia, room temperature Conversion of ester to amide Moderate to high

Hydrolysis of the ester to carboxylic acid followed by amide coupling using standard peptide coupling reagents such as HBTU has also been reported to prepare various amide derivatives.

Introduction of the Chloromethyl Group

The chloromethyl group is introduced or retained on the benzamide aromatic ring via acylation using 4-(chloromethyl)benzoyl chloride. This acyl chloride reacts with the pyrazolyl amine intermediate to form the target benzamide bearing the chloromethyl substituent.

Step Reagents/Conditions Outcome Yield (%)
Acylation 4-(Chloromethyl)benzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of this compound Good

This step requires careful control to avoid side reactions such as nucleophilic substitution at the chloromethyl position.

Representative Synthetic Scheme (Summarized)

Step Starting Material Reagents/Conditions Product
1 Pyrazole (24) Alkylation with methyl 3-(bromomethyl)benzoate, base Alkylated pyrazole ester (28)
2 Alkylated ester (28) Treatment with methylamine or methanolic ammonia Pyrazolyl amide intermediate
3 Pyrazolyl amine intermediate Acylation with 4-(chloromethyl)benzoyl chloride, base This compound

Additional Synthetic Insights and Variations

  • Reduction and Functional Group Transformations: In some protocols, reduction of nitro groups or other substituents on the pyrazole ring precedes amide coupling.
  • Use of Coupling Reagents: HBTU-mediated amide formation is a standard method for coupling carboxylic acids with amines to form benzamides.
  • Nucleophilic Substitution: The chloromethyl group can serve as a reactive handle for further nucleophilic substitution, but maintaining it during synthesis requires mild conditions to prevent unwanted side reactions.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Disadvantages
Alkylation of Pyrazole Reaction with bromomethyl esters or benzyl bromides Straightforward, high yield Requires careful base control
Ester to Amide Conversion Treatment with methylamine or ammonia Mild conditions, good yields Requires purification steps
Acylation with Chloromethylbenzoyl Chloride Formation of amide with chloromethyl substituent Direct introduction of chloromethyl group Sensitive to nucleophilic attack

Summary of Research Findings

  • The alkylation of pyrazole with bromomethyl esters is an efficient route to introduce the benzyl or chloromethyl functionality.
  • Conversion of esters to amides via methylamine treatment is a reliable method for amide bond formation.
  • Acylation with 4-(chloromethyl)benzoyl chloride successfully installs the chloromethyl group on the benzamide ring, yielding the target compound.
  • These methods have been validated in multiple studies with good to excellent yields and reproducibility, making them suitable for scale-up and further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: 4-(Carboxymethyl)-N-(1H-pyrazol-4-yl)benzamide

  • Reduction: 4-(Methyl)-N-(1H-pyrazol-4-yl)benzamide

  • Substitution: 4-(Cyanomethyl)-N-(1H-pyrazol-4-yl)benzamide

Scientific Research Applications

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities

Compound Name Substituents Molecular Weight Key Activity Reference
4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide Chloromethyl (-CH2Cl) at benzamide 4-position; 1H-pyrazol-4-yl group ~265.7 g/mol Aurora B kinase inhibition (ΔG = -64.4 kcal/mol)
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide Chlorophenyl group; pyrazole at benzamide 4-position 297.7 g/mol Anticancer (cervical cancer cell lines)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide Chloropyrazole-methyl group; methoxyphenyl amide 341.8 g/mol Not explicitly reported; structural analog for GPCR modulation
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide (Cpd-18) Pyridine-pyrimidine hybrid; chloromethyl group ~481.9 g/mol Antiproliferative activity (Imatinib analog)
B20 (4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide) Benzo[d][1,3]dioxole core; isopropylcarbamoyl group ~489.9 g/mol Proprotein convertase inhibition

Key Observations:

Substituent Effects on Kinase Inhibition :

  • The chloromethyl group in the target compound enhances binding to Aurora B kinase compared to analogs with methoxymethyl groups (e.g., C3 and C4 in ), which show reduced kinase affinity due to decreased electrophilicity .
  • Replacement of pyrazole with imidazole (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide in ) shifts activity from kinase inhibition to antimicrobial effects, highlighting the critical role of heterocycle choice .

Impact of Hybrid Scaffolds :

  • Compound Cpd-18 (), which incorporates a pyridine-pyrimidine motif, exhibits broader antiproliferative activity compared to the target compound, likely due to enhanced DNA intercalation or multi-kinase targeting .

Role of Bulky Substituents :

  • B20 () demonstrates superior selectivity for proprotein convertase inhibition owing to its benzo[d][1,3]dioxole core and isopropylcarbamoyl group, which improve steric complementarity with the enzyme’s active site .

Structure-Activity Relationship (SAR) Trends

  • Chloromethyl Group: Essential for covalent binding to kinase targets (e.g., Aurora B), as seen in . Replacement with non-electrophilic groups (e.g., methyl or methoxy) abolishes activity .
  • Pyrazole vs. Imidazole : Pyrazole-containing derivatives (e.g., the target compound and N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide ) show higher kinase selectivity, whereas imidazole analogs prioritize antimicrobial activity .
  • Aromatic Extensions : Hybrid scaffolds with pyridine or benzo[d][1,3]dioxole rings (e.g., Cpd-18 and B20 ) broaden target engagement but may increase toxicity .

Biological Activity

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the existing literature on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C11H11ClN2O\text{C}_{11}\text{H}_{11}\text{ClN}_2\text{O}

This structure features a chloromethyl group attached to a benzamide core, which is further linked to a pyrazole moiety. The unique configuration suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit anticancer properties by modulating autophagy and inhibiting key signaling pathways such as mTORC1.

Autophagy Modulation

Autophagy is a cellular degradation process that can be exploited in cancer therapy. Compounds in the pyrazole family have been shown to increase basal autophagy while disrupting autophagic flux under nutrient-deficient conditions, potentially leading to selective cytotoxicity against cancer cells .

mTORC1 Inhibition

The inhibition of mTORC1 activity is crucial for the therapeutic efficacy of these compounds. Studies have demonstrated that certain pyrazole derivatives reduce mTORC1 activity, thereby promoting autophagy and sensitizing cancer cells to treatment .

Biological Activity Data

Biological Activity IC50/EC50 Values Target
AntiproliferativeSubmicromolarPancreatic cancer cells (MIA PaCa-2)
Autophagy modulationIncreased basal autophagymTORC1 pathway
Antimalarial activityNot specifiedPlasmodium falciparum kinases

Case Studies

  • Anticancer Activity : A study focused on pyrazole derivatives demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, highlighting their potential as anticancer agents .
  • Insecticidal Properties : Preliminary bioassays showed that related compounds exhibited significant insecticidal activity against various pests, indicating broader biological relevance beyond human health applications .
  • Fungicidal Activity : Some derivatives displayed fungicidal effects against Pyricularia oryae, suggesting potential agricultural applications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzamide and pyrazole moieties significantly influence biological activity. For instance, substitutions at specific positions on the benzene ring can enhance potency and selectivity against target pathways .

Q & A

Q. What are the standard synthetic routes for 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-(chloromethyl)benzoyl chloride with 1H-pyrazol-4-amine under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance solubility and reaction efficiency .
  • Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts, improving yield .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions. Analytical techniques like thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} are critical for monitoring progress and purity assessment .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

A multi-technique approach is recommended:

Technique Parameter Analyzed Example Data
1H NMR^1 \text{H NMR}Aromatic protons, amide NHδ 8.2–8.5 ppm (pyrazole protons)
HPLC Purity (>95%)Retention time: 12.3 min
Melting Point Thermal stability300°C (decomposition)
LogP Lipophilicity5.727 (predicts membrane permeability)

Advanced Questions

Q. How can researchers resolve contradictions in reported LogP values for this compound?

Discrepancies in LogP values (e.g., experimental vs. computational) arise from solvent systems or measurement methods. To address this:

  • Experimental validation : Use reversed-phase HPLC with a calibrated octanol-water partition system .
  • Computational cross-check : Compare results from multiple software (e.g., MarvinSuite, ACD/Labs) to identify outliers .
  • Contextualize data : Consider whether substituents (e.g., chloromethyl) interact with assay matrices, altering apparent lipophilicity .

Q. What strategies mitigate low yields during scale-up synthesis of this compound?

Low yields often stem from:

  • Byproduct formation : Optimize stoichiometry (1.2:1 ratio of benzoyl chloride to amine) and use slow addition of reagents .
  • Solvent purity : Ensure anhydrous conditions to prevent hydrolysis of the chloromethyl group.
  • Catalyst recycling : Immobilized base catalysts (e.g., polymer-supported DMAP) reduce waste and improve reproducibility .

Q. How does the chloromethyl group influence this compound’s bioactivity in kinase inhibition studies?

The chloromethyl moiety enhances:

  • Covalent binding : It can alkylate cysteine residues in kinase ATP-binding pockets (e.g., PDGFR inhibition) .
  • Selectivity : Compared to methyl or hydroxymethyl analogs, the chloro group reduces off-target effects by increasing steric and electronic specificity . SAR Insight : In TGF-β inhibitors like GW788388, pyrazole-linked chloromethyl groups improve pharmacokinetic profiles by balancing solubility and target engagement .

Q. What experimental design considerations are critical for crystallizing this compound, given its thermal instability?

  • Crystallization solvents : Use mixed solvents (e.g., DMSO/water) to slow nucleation and avoid decomposition at high temperatures .
  • Cryocooling : Flash-cool crystals to 100 K during X-ray diffraction to minimize radiation damage .
  • Validation : Cross-validate crystal structures with 1H-13C^1 \text{H-}^{13}\text{C} HMQC NMR to confirm tautomeric forms of the pyrazole ring .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in aqueous vs. organic media?

Apparent contradictions arise from:

  • pH-dependent solubility : The pyrazole NH (pKa ~8.5) increases water solubility under acidic conditions .
  • Aggregation : At high concentrations, micelle formation in organic solvents (e.g., DMSO) artificially elevates measured solubility. Use dynamic light scattering (DLS) to detect aggregates .

Applications in Drug Discovery

Q. What evidence supports this compound’s role as a precursor for apoptosis-inducing agents?

Structural analogs (e.g., CLK kinase inhibitors like Cpd-2) demonstrate that the benzamide-pyrazole scaffold disrupts splicing factor phosphorylation, triggering caspase-3 activation . Key modifications include:

  • Chloromethyl → trifluoromethyl : Enhances metabolic stability in hepatic microsomes .
  • Pyrazole substitution : 1H-pyrazol-4-yl groups improve binding to kinase hinge regions .

Methodological Recommendations

Q. What orthogonal methods confirm the compound’s stability under biological assay conditions?

  • LC-MS/MS : Monitor degradation products in cell lysates over 24 hours.
  • Circular Dichroism (CD) : Detect conformational changes in serum-containing media .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to simulate long-term instability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
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4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide

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